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CAS No.: 69782-24-7; 92307-08-9

Cat. No.: B2430593

Get Quote

Executive Summary
In the landscape of preclinical drug development, the aryloxyethylhydrazine scaffold serves as

a critical pharmacophore. Specifically, 2-(4-Chlorophenoxy)ethylhydrazine (CPEH) has

garnered attention as a potent mechanism-based inhibitor of flavin-dependent amine oxidases,

including Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1)[1]. As a

Senior Application Scientist, I have designed this whitepaper to provide researchers with a

rigorous, self-validating framework for the synthesis, physicochemical profiling, and analytical

characterization of CPEH.

Physicochemical Profiling
Understanding the exact stoichiometric and mass parameters of CPEH is the first step in assay

design. The compound is typically handled as a hydrochloride salt to prevent the auto-oxidation

commonly observed in free hydrazines.
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Table 1: Quantitative Physicochemical Parameters

Parameter Free Base Hydrochloride Salt

IUPAC Name

(2-(4-

Chlorophenoxy)ethyl)hydrazin

e

(2-(4-

Chlorophenoxy)ethyl)hydrazin

e hydrochloride

Molecular Formula C₈H₁₁ClN₂O
C₈H₁₁ClN₂O · HCl (or

C₈H₁₂Cl₂N₂O)

Molecular Weight 186.64 g/mol [2] 223.10 g/mol [3]

CAS Registry Number 92307-08-9[2] 69782-24-7[3] / 92307-08-9[4]

Physical State Viscous oil (prone to oxidation)
White to off-white crystalline

powder

Note: Discrepancies in CAS registry databases often list 92307-08-9 for both the free base and

the salt[2][4]. Always verify the exact molecular weight via mass spectrometry prior to

stoichiometric calculations.

Chemical Synthesis & Purification Workflow
The synthesis of CPEH relies on a two-step sequence: a Williamson ether synthesis followed

by nucleophilic hydrazinolysis.
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Fig 1: Three-step synthetic workflow for 2-(4-Chlorophenoxy)ethylhydrazine hydrochloride.
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Step-by-Step Protocol: Self-Validating Synthesis
Step 1: Williamson Ether Formation

Reagents: Combine 1.0 eq of 4-chlorophenol and 3.0 eq of 1,2-dibromoethane in anhydrous

DMF.

Base Addition: Add 1.5 eq of anhydrous K₂CO₃.

Causality: K₂CO₃ is a mild base that quantitatively deprotonates the phenol without

triggering elimination reactions in the alkyl halide. DMF acts as a polar aprotic solvent,

accelerating the Sₙ2 substitution.

Reaction: Stir at 80°C for 4 hours.

Self-Validation (TLC): Spot the mixture against the starting phenol (Eluent: 4:1

Hexane:EtOAc). The disappearance of the UV-active phenol spot confirms completion.

Step 2: Nucleophilic Hydrazinolysis

Reagents: Dissolve the purified 1-(2-bromoethoxy)-4-chlorobenzene in absolute ethanol.

Hydrazine Addition: Add 10.0 eq of hydrazine hydrate (64% N₂H₄).

Causality: A massive stoichiometric excess of hydrazine is critical. It acts as both the

nucleophile and a competitive sink to prevent the newly formed CPEH from reacting with

another molecule of the bromide, which would yield an unwanted symmetrical bis-

alkylated byproduct.

Reaction: Reflux for 12 hours.

Workup: Remove ethanol in vacuo, extract with dichloromethane, and wash with brine to

remove unreacted hydrazine.

Step 3: Hydrochloride Salt Precipitation

Reagents: Dissolve the crude CPEH free base in dry diethyl ether.
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Precipitation: Dropwise add 2.0 M HCl in diethyl ether at 0°C.

Causality: Why use ethereal HCl instead of aqueous HCl? Aqueous conditions risk

hydrolysis and complicate drying. Ethereal HCl ensures the immediate, quantitative

precipitation of the CPEH hydrochloride salt, driving the equilibrium forward and protecting

the oxidation-prone hydrazine moiety from atmospheric oxygen.

Self-Validation (pH): Ensure the supernatant is acidic (pH < 2) to confirm complete salt

formation. Filter and dry under vacuum.

Analytical Characterization Protocol
To guarantee trustworthiness in downstream assays, the synthesized CPEH must undergo

orthogonal validation using LC-MS and NMR.

Table 2: Analytical Validation Parameters
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Technique Parameter Expected Result
Causality /
Rationale

LC-MS Ionization Mode ESI Positive (+ve)

The basic hydrazine

moiety readily

protonates to form

[M+H]⁺.

LC-MS m/z (Free Base) 187.06 and 189.06

Exact mass of

C₈H₁₁ClN₂O is

186.06. The 3:1 ratio

of m/z 187 to 189

confirms the presence

of the ³⁵Cl and ³⁷Cl

isotopes.

¹H-NMR Solvent DMSO-d₆

Aprotic solvent

prevents rapid

deuterium exchange

of the critical -NH-NH₂

protons, allowing their

observation.

¹H-NMR Chemical Shifts ~7.3 ppm, ~6.9 ppm

Two doublets

integrating to 2H each

confirm the para-

substituted aromatic

ring geometry.

Mechanistic Pathway & Target Engagement
In pharmacological applications, aryloxyethylhydrazines like CPEH act as mechanism-based

(suicide) inhibitors. They specifically target enzymes utilizing a Flavin Adenine Dinucleotide

(FAD) cofactor, such as LSD1 (a key epigenetic regulator)[1].
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Fig 2: Mechanism-based irreversible inhibition of FAD-dependent enzymes by CPEH.

Causality of Inhibition: When CPEH enters the active site, the enzyme erroneously attempts to

oxidize the hydrazine moiety. This electron transfer converts the hydrazine into a highly

reactive diazene intermediate. The diazene subsequently undergoes a nucleophilic attack on

the N5 position of the FAD cofactor, forming a stable, covalent adduct. This permanently

inactivates the enzyme, providing long-lasting pharmacological effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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